molecular formula C24H24N6O2 B12227102 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12227102
M. Wt: 428.5 g/mol
InChI Key: DGBPADAJFBBHBH-UHFFFAOYSA-N
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Description

2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features a unique structure that combines an indole moiety with a pyrimido[1,2-a][1,3,5]triazin-6-one core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the pyrimido[1,2-a][1,3,5]triazin-6-one core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: Reduction reactions can target the pyrimido[1,2-a][1,3,5]triazin-6-one core, leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its combination of an indole moiety with a pyrimido[1,2-a][1,3,5]triazin-6-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Biological Activity

The compound 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula of the compound is C21H23N3O4C_{21}H_{23}N_3O_4, and it features a complex structure that includes an indole moiety and a pyrimidotriazine core. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC21H23N3O4C_{21}H_{23}N_3O_4
CAS Number1142215-66-4
Molecular Weight377.43 g/mol
Hazard InformationIrritant

Anticancer Activity

Research indicates that compounds containing indole and pyrimidine structures often exhibit significant anticancer properties. Studies have shown that derivatives of indole can induce apoptosis in various cancer cell lines. For example, compounds similar to the one have demonstrated cytotoxic effects against human lung cancer (A549) and colon cancer (HT-29) cell lines through mechanisms involving the inhibition of anti-apoptotic proteins and modulation of cell cycle progression .

Antimicrobial Effects

Indole derivatives are known for their antimicrobial activities. The compound's structure suggests potential efficacy against a range of pathogens. In vitro studies have reported that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored as well. Indole-containing compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response . This activity may provide therapeutic benefits in conditions characterized by chronic inflammation.

Neuroprotective Effects

Emerging evidence points toward neuroprotective properties associated with indole derivatives. These compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and modulating neuroinflammatory responses .

Case Studies

  • Anticancer Case Study : A study evaluated a series of indole-based compounds for their anticancer activity against multiple cell lines. The compound showed significant inhibition of cell proliferation at micromolar concentrations, particularly in lung and colon cancer cells .
  • Antimicrobial Case Study : In a comparative study, various indole derivatives were tested against Staphylococcus aureus and E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Properties

Molecular Formula

C24H24N6O2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)ethylimino]-4-(2-methoxyphenyl)-8-methyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H24N6O2/c1-15-13-21(31)30-22(18-8-4-6-10-20(18)32-2)28-23(29-24(30)27-15)25-12-11-16-14-26-19-9-5-3-7-17(16)19/h3-10,13-14,22,26H,11-12H2,1-2H3,(H2,25,27,28,29)

InChI Key

DGBPADAJFBBHBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(NC(=NCCC3=CNC4=CC=CC=C43)NC2=N1)C5=CC=CC=C5OC

Origin of Product

United States

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